molecular formula C13H17NO2 B1469179 1-[(2,5-Dimethylphenyl)methyl]azetidine-3-carboxylic acid CAS No. 1341923-77-0

1-[(2,5-Dimethylphenyl)methyl]azetidine-3-carboxylic acid

Cat. No.: B1469179
CAS No.: 1341923-77-0
M. Wt: 219.28 g/mol
InChI Key: MKOKGSSQSXJDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,5-Dimethylphenyl)methyl]azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

    Target of Action

    Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The specific targets of individual azetidines can vary widely depending on their structure and functional groups.

    Mode of Action

    The reactivity of azetidines is driven by a considerable ring strain, making them more stable than related aziridines . This unique reactivity can be triggered under appropriate reaction conditions.

    Biochemical Pathways

    Azetidines can participate in various biochemical pathways due to their reactivity and stability . The specific pathways affected would depend on the specific azetidine compound and its targets.

    Result of Action

    The molecular and cellular effects of azetidines can vary widely and depend on their specific targets and mode of action .

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of azetidines .

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9-3-4-10(2)11(5-9)6-14-7-12(8-14)13(15)16/h3-5,12H,6-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOKGSSQSXJDBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,5-Dimethylphenyl)methyl]azetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(2,5-Dimethylphenyl)methyl]azetidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[(2,5-Dimethylphenyl)methyl]azetidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[(2,5-Dimethylphenyl)methyl]azetidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[(2,5-Dimethylphenyl)methyl]azetidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-[(2,5-Dimethylphenyl)methyl]azetidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.